molecular formula C11H13NO3 B13701614 Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate

Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate

Cat. No.: B13701614
M. Wt: 207.23 g/mol
InChI Key: YTOUGCVWECYBRR-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is a chemical compound with the molecular formula C11H13NO3. It belongs to the class of benzoxazepine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of the benzoxazepine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound .

Scientific Research Applications

Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,5-benzoxazepine-8-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-4-9-10(7-8)15-6-2-5-12-9/h3-4,7,12H,2,5-6H2,1H3

InChI Key

YTOUGCVWECYBRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCCO2

Origin of Product

United States

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